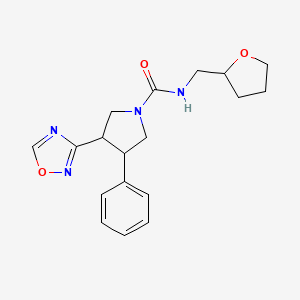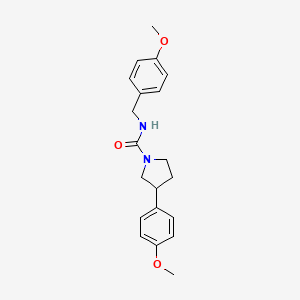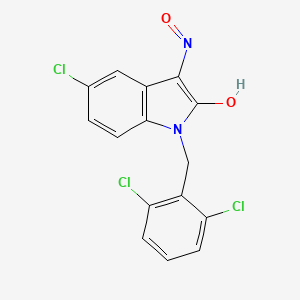![molecular formula C23H20N2O2 B2576638 1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide CAS No. 1097202-37-3](/img/structure/B2576638.png)
1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as “1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .
Synthesis Analysis
Researchers have done many studies on the synthesis of indole derivatives . The indole molecule has seven positions to accommodate different substitutions . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .
Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route d, DMAP plays a nucleophilic catalytic role .
Physical and Chemical Properties Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .
Applications De Recherche Scientifique
Novel Synthesis Approaches
- A study reported the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction, highlighting innovative synthetic routes for similar compounds (M. Ziyaadini et al., 2011).
Biological Activity and Applications
- Research on biphenyl benzothiazole-2-carboxamide derivatives demonstrated their potential diuretic activity, suggesting therapeutic applications for compounds with similar structures (M. Yar & Zaheen Hasan Ansari, 2009).
- A computational study on the formation mechanism of spiro-heterocycles, involving indoline-2,3-dione, highlights the intricate reaction processes and potential for creating novel therapeutic agents (A. Siaka et al., 2017).
- Another study focused on the design-based synthesis of an indole acetamide derivative, exploring its anti-inflammatory properties through molecular docking and geometrical optimization studies, emphasizing the compound's relevance in drug discovery (F. H. Al-Ostoot et al., 2020).
Chemical and Structural Analysis
- The synthesis, spectroscopic, and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide was detailed in a study, shedding light on the molecular structure and potential pharmaceutical applications of such compounds (F. H. Al-Ostoot et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide interacts with its target, MmpL3, by forming hydrogen bonds . This interaction inhibits the activity of MmpL3, thereby affecting the growth and survival of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 by 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide affects the lipid transport pathways in Mycobacterium tuberculosis . This disruption in lipid transport can lead to downstream effects such as impaired cell wall biosynthesis and reduced bacterial growth .
Pharmacokinetics
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide has been reported to possess excellent pharmacokinetic properties . .
Result of Action
The molecular and cellular effects of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide’s action include the inhibition of MmpL3, disruption of lipid transport, and reduced growth of Mycobacterium tuberculosis . These effects contribute to its antitubercular activity .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with enzymes such as Trypanosoma brucei proteases, which are crucial for the survival and proliferation of the parasite. The compound forms hydrogen bonds with the active sites of these enzymes, inhibiting their activity and thereby disrupting the parasite’s life cycle . Additionally, it interacts with proteins involved in cellular signaling pathways, modulating their function and affecting downstream processes.
Cellular Effects
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide has been shown to influence various cellular processes. In cancer cells, it affects cell signaling pathways, leading to altered gene expression and cellular metabolism. The compound inhibits the growth of Mycobacterium tuberculosis and certain cancer cell lines by disrupting cellular functions and inducing apoptosis . It also impacts cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound binds to the active sites of enzymes, forming stable complexes that prevent substrate binding and subsequent catalytic activity . This inhibition can lead to the accumulation of substrates and depletion of products, disrupting cellular homeostasis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules.
Dosage Effects in Animal Models
The effects of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting the growth of Mycobacterium tuberculosis and reducing tumor size in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthesis. Additionally, it may interact with cofactors such as NADH and FAD, influencing redox reactions and other metabolic processes.
Transport and Distribution
Within cells and tissues, 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression and other nuclear processes.
Propriétés
IUPAC Name |
1-[2-(4-phenylphenyl)acetyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c24-23(27)21-15-19-8-4-5-9-20(19)25(21)22(26)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-13,21H,14-15H2,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJFYFNBKFPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)
![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)
![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)

![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)


![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576575.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)
